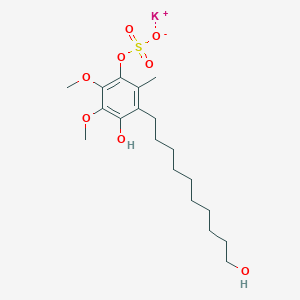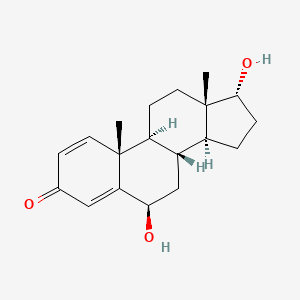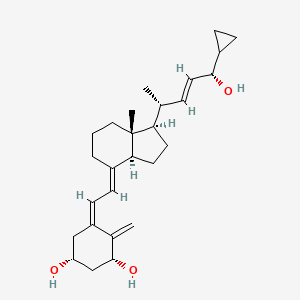
1beta-Calcipotriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1beta-Calcipotriene, also known as calcipotriol, is a synthetic derivative of calcitriol, a form of vitamin D. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by red, scaly patches. Calcipotriene is known for its ability to modulate the growth and differentiation of skin cells, making it an effective treatment for this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1beta-Calcipotriene involves several steps, including the formation of the A-ring and triene in a single reaction step. This method allows for the direct formation of the acyclic enyne with high enantiopurity . Another method involves the preparation of calcipotriol by solid lipid nanoparticles, which enhances its permeability, slow release, and targeting effect .
Industrial Production Methods: Industrial production of calcipotriol often involves the encapsulation of the drug in solid lipids to improve its stability and efficacy. The preparation methods ensure that the drug remains stable at low temperatures and is effective in treating psoriasis .
Chemical Reactions Analysis
Types of Reactions: 1beta-Calcipotriene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of calcipotriol include solid lipid nanoparticles and various solvents. The reaction conditions often involve low temperatures to maintain the stability of the compound .
Major Products: The major products formed from these reactions include calcipotriol itself and its derivatives, which are used in various formulations for the treatment of psoriasis .
Scientific Research Applications
1beta-Calcipotriene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used primarily for the treatment of psoriasis and has shown efficacy in reducing the symptoms of this condition . In biology, it is used to study the effects of vitamin D analogs on cell differentiation and proliferation . In industry, it is used in the formulation of various topical treatments for skin conditions .
Mechanism of Action
The precise mechanism of action of 1beta-Calcipotriene in treating psoriasis is not fully understood. it is known to have a high affinity for the vitamin D receptor (VDR), which is found on the cells of various tissues, including the skin, thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, calcipotriol modulates gene expression related to cell differentiation and proliferation, thereby reducing the symptoms of psoriasis .
Comparison with Similar Compounds
- Calcitriol
- Tacalcitol
- Maxacalcitol
Properties
Molecular Formula |
C27H40O3 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChI Key |
LWQQLNNNIPYSNX-JMOZRJLLSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


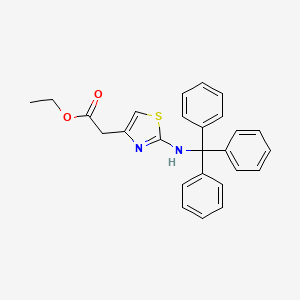
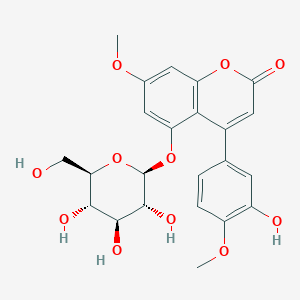
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
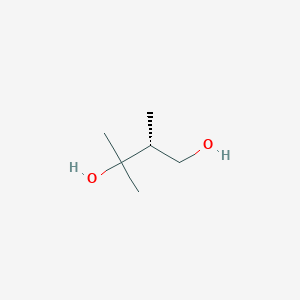
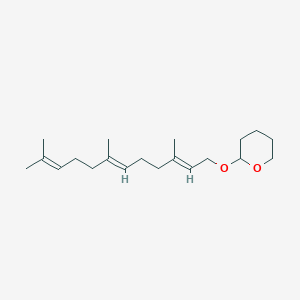

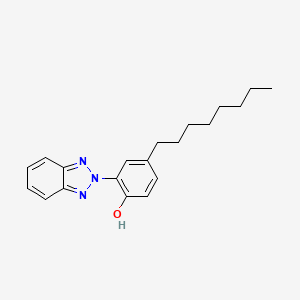



![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
